

An In-Depth Technical Guide to 1-(3-Nitropyridin-4-yl)ethanone

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Compound of Interest

Compound Name: 1-(3-Nitropyridin-4-yl)ethanone

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Executive Summary & Core Compound Overview

1-(3-Nitropyridin-4-yl)ethanone (also known as 4-acetyl-3-nitropyridine) is a functionalized heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a pyridine derivative, it incorporates a scaffold prevalent in numerous active pharmaceutical ingredients (APIs). The presence of three key functional groups—a pyridine ring, a nitro group, and a ketone—creates a unique electronic environment that dictates its reactivity and utility as a versatile chemical intermediate.

The pyridine core is strongly electron-deficient, a state exacerbated by the powerful electron-withdrawing properties of both the acetyl group and the nitro group at the C4 and C3 positions, respectively. This electronic profile makes the compound a valuable building block for constructing more complex molecular architectures, particularly through nucleophilic aromatic substitution and transformations of the ketone and nitro moieties. This guide provides a comprehensive analysis of its chemical properties, a validated synthesis protocol, its reactivity profile, and essential safety information for researchers and drug development professionals.

Physicochemical & Structural Properties

The fundamental properties of **1-(3-Nitropyridin-4-yl)ethanone** are summarized below. It is important to note that while some physical data is available from chemical suppliers, primary

literature and safety data sheets often report these fields as "not available," indicating a need for empirical verification in a laboratory setting.[1]

Property	Value	Source(s)
IUPAC Name	1-(3-nitropyridin-4-yl)ethan-1-one	[2]
Synonyms	4-Acetyl-3-nitropyridine, TPC-PY013	
CAS Number	161871-65-4	[2][3]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[2]
Molecular Weight	166.14 g/mol	[2]
Appearance	Data not available	[1]
Melting Point	Data not available	[1]
Boiling Point	309.8 °C at 760 mmHg	[4]
Density	1.318 g/cm ³	[4]

Synthesis Pathway: Electrophilic Nitration of 4-Acetylpyridine

Mechanistic Rationale and Synthetic Strategy

The direct nitration of pyridine is notoriously challenging. The nitrogen atom is readily protonated under strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄), forming a pyridinium cation. This cation is severely deactivated towards electrophilic aromatic substitution, resulting in extremely low yields of the desired nitropyridine.[5]

To overcome this, a highly effective method developed by Katritzky et al. utilizes a less acidic, non-protonating medium.[6] The reaction proceeds by treating the parent pyridine with nitric acid in trifluoroacetic anhydride (TFAA). This generates a potent nitrating agent and avoids the formation of the deactivated pyridinium species. The proposed mechanism involves an initial N-nitration followed by a[7] sigmatropic rearrangement to yield the 3-nitropyridine product.[5][8][9]

This specific methodology has been reported to synthesize **1-(3-Nitropyridin-4-yl)ethanone** from 4-acetylpyridine in high yield (>80%).[\[10\]](#)

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Katritzky, A. R., et al. in *Organic & Biomolecular Chemistry*, 2005.[\[6\]](#)

Materials:

- 4-Acetylpyridine
- Trifluoroacetic anhydride (TFAA)
- Concentrated Nitric Acid (cHNO₃)
- Sodium Metabisulfite (Na₂S₂O₅)
- 1 M Sodium Hydroxide (NaOH) solution
- Dichloromethane (DCM)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

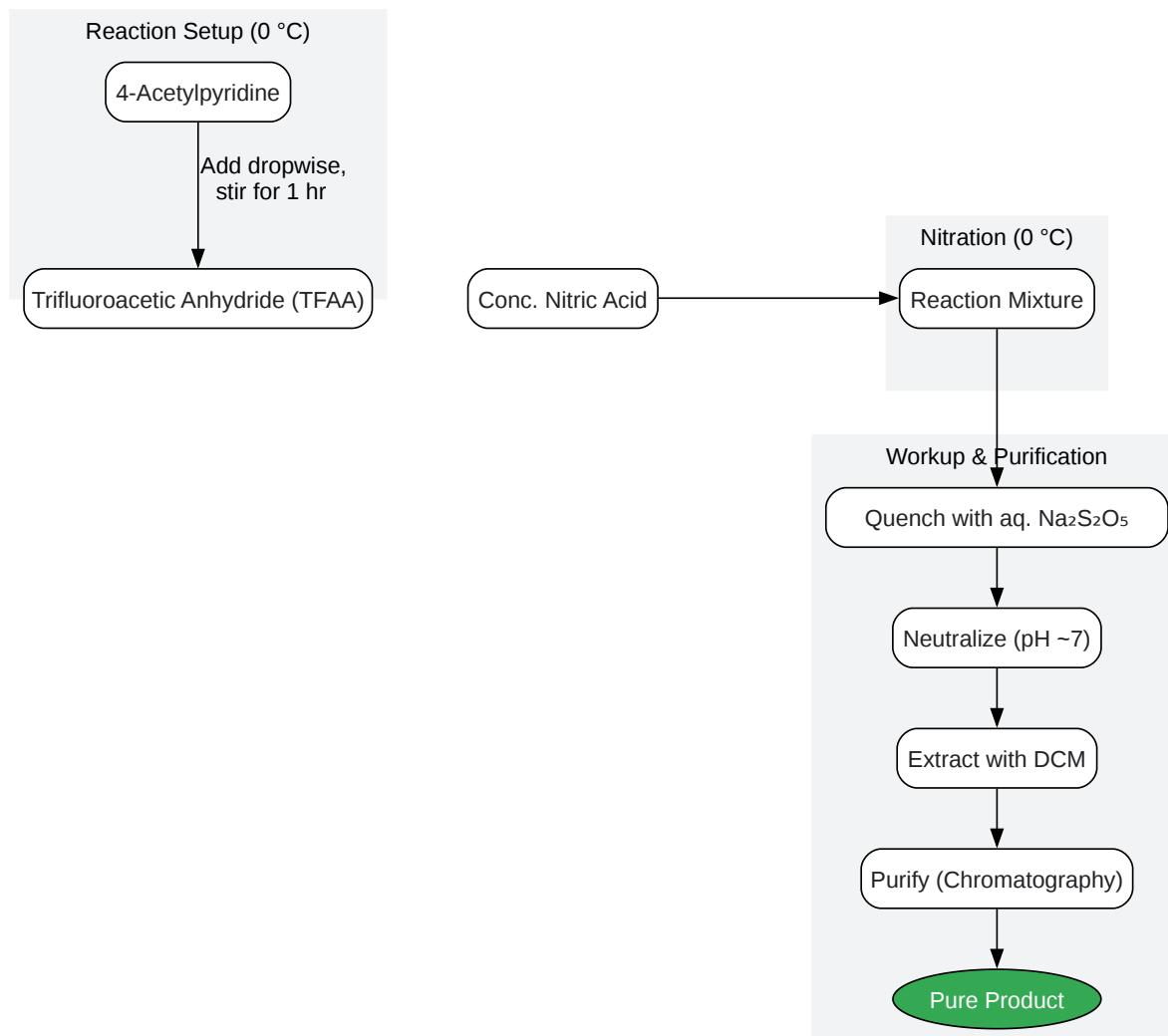
Procedure:

- **Initial Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), cool trifluoroacetic anhydride to 0 °C using an ice bath.
- **Substrate Addition:** To the cooled TFAA, slowly add 4-acetylpyridine dropwise. Maintain the temperature at 0 °C and stir the resulting mixture for 1 hour.
- **Nitration:** Add concentrated nitric acid dropwise to the mixture, ensuring the temperature does not rise above 0 °C. Stir the reaction vigorously at 0 °C for 8 hours.
- **Quenching:** Prepare a separate stirred solution of sodium metabisulfite in water at 0 °C. Add the reaction mixture dropwise to this quenching solution. A vigorous reaction may occur.

Continue stirring at 0 °C for an additional 1-2 hours after the addition is complete.

- Neutralization & Extraction: Carefully adjust the pH of the quenched mixture to ~7 using a 1 M NaOH solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).
- Washing: Combine the organic extracts and wash sequentially with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure **1-(3-Nitropyridin-4-yl)ethanone**.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **1-(3-Nitropyridin-4-yl)ethanone**.

Spectroscopic & Structural Characterization

While a comprehensive, publicly available dataset is scarce, the structural features of **1-(3-Nitropyridin-4-yl)ethanone** allow for the prediction of its key spectroscopic signals. The primary literature from Katritzky et al. contains supplementary NMR data for verification.[\[6\]](#)

Expected Spectroscopic Data:

- **¹H NMR:** The spectrum is expected to show three signals in the aromatic region corresponding to the pyridine protons and one singlet in the aliphatic region for the acetyl methyl protons.
 - H-2 (proton between the nitrogen and nitro group): Expected to be the most downfield singlet due to deshielding from the adjacent ring nitrogen and nitro group.
 - H-6 (proton adjacent to the nitrogen): Expected as a doublet.
 - H-5 (proton adjacent to the acetyl group): Expected as a doublet, coupled to H-6.
 - -CH₃ (acetyl protons): A sharp singlet, typically around 2.6-2.8 ppm.
- **¹³C NMR:** Seven distinct carbon signals are expected. The carbonyl carbon will be significantly downfield (>190 ppm). The aromatic carbons will appear in the typical 120-160 ppm range, with C-3 and C-4 being highly influenced by the attached nitro and acetyl groups.
- **FT-IR:** Key vibrational bands should be observable for:
 - C=O stretch (ketone): Strong absorption around 1700 cm⁻¹.
 - N-O asymmetric stretch (nitro group): Strong absorption around 1530-1550 cm⁻¹.
 - N-O symmetric stretch (nitro group): Strong absorption around 1340-1360 cm⁻¹.
 - C-N and C=C stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
- **Mass Spectrometry:** The molecular ion peak (M⁺) would be expected at m/z = 166.

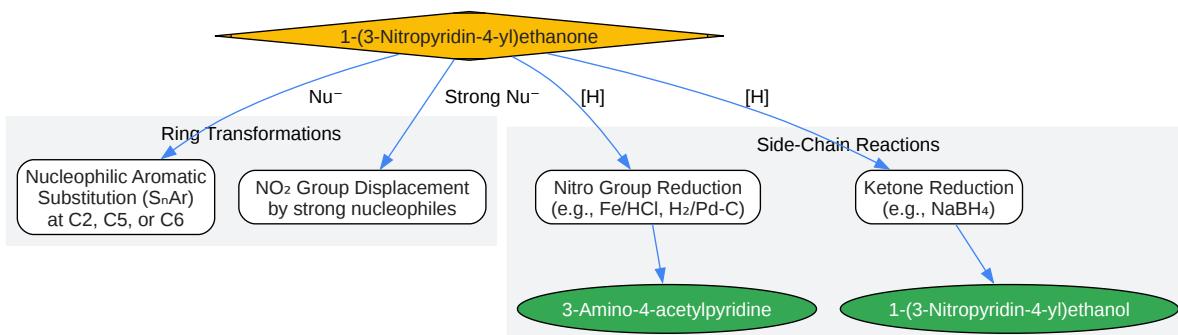
Reactivity Profile and Chemical Behavior

Electronic Effects and Reactivity

The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the potent electron-withdrawing capabilities of the C3-nitro and C4-acetyl substituents. This electronic configuration governs the compound's reactivity:

- **High Susceptibility to Nucleophilic Attack:** The ring is highly activated towards nucleophilic aromatic substitution (S_NAr). Positions ortho and para to the electron-withdrawing groups (C2, C5, C6) are particularly electrophilic.
- **Nitro Group as a Potential Leaving Group:** In some 3-nitropyridine systems, the nitro group itself can be displaced by strong nucleophiles, a reaction facilitated by the presence of other activating groups.[\[11\]](#)
- **Reactivity of the Ketone:** The acetyl group can undergo standard ketone chemistry, such as reduction to a secondary alcohol, formation of imines/oximes, or alpha-halogenation, though reaction conditions must be carefully chosen to avoid competing reactions on the sensitive ring.
- **Reduction of the Nitro Group:** The nitro group can be selectively reduced to an amine (3-amino-4-acetylpyridine), which is a valuable precursor for synthesizing fused heterocyclic systems like imidazopyridines.[\[12\]](#)

Logical Reactivity Pathways Diagram



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Caption: Potential reactivity pathways for **1-(3-Nitropyridin-4-yl)ethanone**.

Stability and Storage

According to available safety data, no specific data on chemical stability or hazardous reactivity is published.^[1] As a standard precaution for nitroaromatic compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of heat or ignition.

Safety, Handling, and Toxicological Profile

The safety data sheet (SDS) for **1-(3-Nitropyridin-4-yl)ethanone** indicates a lack of comprehensive toxicological and ecological data.^[1] Therefore, the compound should be handled with the standard precautions applicable to new chemical entities of unknown toxicity.

- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious gloves, and a lab coat. If dust or aerosol formation is possible, use a full-face respirator.^[1]
- First Aid Measures:

- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
- Eye Contact: Rinse with pure water for at least 15 minutes.
- Ingestion: Rinse mouth with water. Do not induce vomiting.
- Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[\[1\]](#)

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